N-(3-Nitrobenzyl)oxetan-3-amine
Description
Historical Perspectives and Evolution of Oxetane (B1205548) Synthesis Methodologies
The first synthesis of the parent oxetane, also known as trimethylene oxide, was reported in the 1870s. matrix-fine-chemicals.comanaxlab.com For many years, these strained heterocycles remained largely of academic interest due to challenges in their synthesis and perceived instability. organic-chemistry.org Early methods for creating the oxetane ring were often low-yielding and lacked general applicability.
A significant breakthrough in oxetane synthesis came with the development of the Williamson ether synthesis for the formation of the oxetane ring in the complex natural product Taxol. msu.edu This intramolecular cyclization of a 1,3-halohydrin or a related substrate remains a cornerstone of oxetane synthesis. Another classical and still relevant method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, first described in 1909. msu.edu
In recent decades, the demand for oxetane-containing compounds in medicinal chemistry has spurred the development of more efficient and versatile synthetic methods. nih.gov Modern approaches often utilize readily available starting materials. For instance, a general synthesis of oxetan-3-ones from propargylic alcohols has been developed, which can then be converted to 3-aminooxetanes. organic-chemistry.orgnih.gov The condensation of nitromethane (B149229) with oxetan-3-one has also been shown to produce 3-(nitromethylene)oxetane, a versatile Michael acceptor for the synthesis of 3,3-disubstituted oxetanes. uni-muenchen.de Furthermore, methods for the direct synthesis of primary amines from alcohols and ammonia (B1221849) have been established, which can be applied to the synthesis of amino-oxetanes. google.com
Structural Significance of the Oxetane Ring System in Amine Derivatives
The oxetane ring imparts a unique set of structural and physicochemical properties to amine derivatives, making them highly attractive in drug design. The four-membered ring is strained, with a ring strain energy of approximately 106 kJ/mol, which is less than that of an epoxide but more than a tetrahydrofuran (B95107) (THF). nih.gov This inherent strain, however, does not necessarily lead to instability under physiological conditions, particularly when substituted at the 3-position. google.com
The key features of the oxetane ring in amine derivatives include:
Increased Polarity and Solubility : The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, which can improve the aqueous solubility of a molecule. This is a crucial property for drug candidates. uni-muenchen.de
Metabolic Stability : The oxetane motif can enhance metabolic stability by blocking sites of metabolism. uni-muenchen.de It has been successfully used as a replacement for more metabolically labile groups like gem-dimethyl or carbonyl groups. uni-muenchen.de
Three-Dimensionality : The puckered, sp³-rich nature of the oxetane ring introduces three-dimensionality into otherwise flat molecules. This can lead to improved binding affinity and selectivity for biological targets.
Modulation of Amine Basicity : The electron-withdrawing inductive effect of the oxygen atom in the oxetane ring can significantly reduce the basicity (pKa) of a proximal amine group. google.com This can be advantageous in drug design to fine-tune the ionization state of a molecule at physiological pH.
The following table summarizes the key properties of the oxetane ring system:
| Property | Description | Reference |
| Ring Strain Energy | Approximately 106 kJ/mol, influencing its reactivity. | nih.gov |
| Polarity | The ether oxygen allows for hydrogen bonding, increasing polarity. | uni-muenchen.de |
| Solubility | Generally improves aqueous solubility of the parent molecule. | uni-muenchen.de |
| Metabolic Stability | Can block metabolic sites and is often more stable than gem-dimethyl or carbonyl groups. | uni-muenchen.de |
| Conformational Effects | Introduces a defined three-dimensional structure. | |
| Basicity Modulation | The inductive effect of the oxygen atom lowers the pKa of nearby amines. | google.com |
Research Trajectories and Academic Relevance of N-(3-Nitrobenzyl)oxetan-3-amine
This compound, with the CAS number 1341171-36-5, is a specific example of an oxetane-based amine that has emerged as a valuable building block in organic synthesis and medicinal chemistry. bldpharm.com Its structure combines the beneficial properties of the 3-aminooxetane scaffold with the reactivity of a nitrobenzyl group.
While extensive research specifically detailing the applications of this compound is still emerging, its utility can be inferred from the known chemistry of its components. The 3-aminooxetane portion provides the desirable physicochemical properties discussed previously. The nitrobenzyl group is a versatile functional handle. The nitro group can be readily reduced to an aniline (B41778), which can then undergo a wide range of chemical transformations, such as amide bond formation, sulfonylation, or diazotization followed by substitution.
The synthesis of this compound would likely involve the reductive amination of oxetan-3-one with 3-nitrobenzylamine or the alkylation of oxetan-3-amine with a 3-nitrobenzyl halide. The compound itself is a secondary amine, a class of amines that can be prepared through various methods, including the reduction of imines. msu.edu
The academic and industrial interest in this compound and its analogs lies in its potential as an intermediate for the synthesis of libraries of complex molecules for drug discovery. The ability to modify the nitrobenzyl group allows for the rapid generation of a diverse set of derivatives for screening against various biological targets. It is classified as an organic building block, specifically under nitro compounds, amines, and benzene (B151609) compounds. bldpharm.com
Below is a table of the chemical properties for this compound:
| Property | Value | Reference |
| CAS Number | 1341171-36-5 | bldpharm.com |
| Molecular Formula | C10H12N2O3 | bldpharm.com |
| Molecular Weight | 208.21 g/mol | bldpharm.com |
| MDL Number | MFCD18849542 | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-8(4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVXUNHUNFPPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Nitrobenzyl Oxetan 3 Amine and Analogous Structures
Strategies for Oxetane (B1205548) Ring Construction Preceding N-Alkylation
The construction of the four-membered oxetane ring is a significant synthetic challenge due to its inherent ring strain. acs.org Several strategies have been developed to create this motif, which often serves as a crucial building block for more complex molecules. acs.orgmagtech.com.cn
Intramolecular Cyclization Approaches to Oxetane Scaffolds
The most established method for forming the oxetane ring is through intramolecular cyclization, typically via a Williamson ether synthesis. acs.orgthieme-connect.de This approach involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org
A common strategy begins with 1,3-diols, which are versatile starting materials. thieme-connect.de One of the hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or a halide, while the other hydroxyl group acts as the nucleophile. For instance, 1,3-diols can be monotosylated and then treated with a base like sodium hydride (NaH) to induce cyclization. acs.org Nelson and co-workers demonstrated a stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols by converting them into acetoxy bromides, followed by base-mediated cyclization. acs.orgthieme-connect.de This method proceeds with an inversion of stereochemistry at the cyclization center. acs.org
An alternative one-pot procedure involves the use of triphenylphosphine (B44618) (Ph3P) and iodine (I2) to convert a primary alcohol of a 1,3-diol into an iodide, followed by the addition of a base like NaH to effect ring closure. acs.orgthieme-connect.de Phase-transfer catalysis has also been employed for the cyclization of monomesylated 1,3-diols, offering a mild and efficient alternative. rug.nl
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3-Diol | 1. TsCl, Pyridine; 2. NaH | Substituted Oxetane | ~62% | acs.org |
| 1,3-Diol | 1. Ph3P, I2, Pyridine; 2. NaH | Substituted Oxetane | 78-82% | acs.orgthieme-connect.de |
| Monomesylated 1,3-diol | Bu4NHSO4, NaOH (aq) | Substituted Oxetane | ~97% | rug.nl |
| Dihydroxyacetone dimer | 1. Trimethyl orthoformate, pTSA; 2. TsCl, NaH | Oxetan-3-one | 62% | acs.org |
Transformations from Oxetan-3-one Precursors
Oxetan-3-one is a highly valuable and versatile intermediate for the synthesis of 3-substituted oxetanes. acs.orgnih.gov Its preparation has been a focus of synthetic development. A notable method developed by Carreira and co-workers involves a four-step synthesis starting from dihydroxyacetone dimer. acs.org The process includes ketal protection, monotosylation, and subsequent intramolecular cyclization with sodium hydride to form the oxetane ring, followed by acidic deprotection to yield oxetan-3-one. acs.org
More recently, a gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been reported. nih.gov This method is advantageous as it often proceeds in an open flask without the need for rigorously dry or inert conditions. nih.gov
Once obtained, oxetan-3-one serves as a precursor for a wide array of 3-substituted oxetanes through various transformations. nih.govresearchgate.net These include organometallic additions to the carbonyl group and, most relevant to the synthesis of the target molecule, reductive amination reactions. nih.gov
Preparation of Oxetan-3-amine as a Key Intermediate
Oxetan-3-amine is the most direct precursor for the N-alkylation step to introduce the nitrobenzyl moiety. nih.gov It is a widely used building block in medicinal chemistry. nih.gov A common route to oxetan-3-amine is through the reductive amination of oxetan-3-one. nih.govnih.gov This involves the reaction of oxetan-3-one with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine or enamine.
Another approach involves the conversion of oxetan-3-one to its oxime, 3-oximinooxetane, by reacting it with hydroxylammonium chloride. uni-muenchen.de This oxime can then be reduced to afford oxetan-3-amine. uni-muenchen.de This method is particularly useful in energetic materials chemistry but is equally applicable for preparing the amine intermediate. uni-muenchen.de
| Precursor | Reagents | Product | Yield | Reference |
| Oxetan-3-one | Aniline (B41778), AcOH, NaCNBH3, MeOH | N-Phenyloxetan-3-amine | 88% | nih.gov |
| Oxetan-3-one | Hydroxylammonium chloride, NaOH, MeOH | 3-Oximinooxetane | High | uni-muenchen.de |
| 3-Oximinooxetane | Reducing Agent (e.g., H2, Pd/C) | Oxetan-3-amine | - | uni-muenchen.de |
Introduction of the Nitrobenzyl Moiety via Nitrogen Functionalization
With the oxetane-3-amine core in hand, the final key step is the attachment of the 3-nitrobenzyl group to the nitrogen atom. This is typically achieved through direct alkylation or reductive amination pathways.
Direct N-Alkylation Strategies for Nitrobenzyl Attachment
Direct N-alkylation is a straightforward method for forming the C-N bond between the oxetane-3-amine and the 3-nitrobenzyl group. libretexts.org This reaction involves the nucleophilic attack of the amine on an alkyl halide, in this case, 3-nitrobenzyl bromide or chloride. researchgate.netresearchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
Challenges with direct alkylation include the potential for over-alkylation, leading to the formation of a tertiary amine if the starting amine is primary. masterorganicchemistry.com However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved. researchgate.net Various solvent and base systems can be employed to optimize the yield and selectivity of the desired N-(3-Nitrobenzyl)oxetan-3-amine. researchgate.net For instance, the use of sodium bicarbonate in an aqueous medium or potassium carbonate in an organic solvent like DMF are common conditions. researchgate.netmdpi.com
| Amine Substrate | Alkylating Agent | Base/Solvent | Product | Yield | Reference |
| Aniline | 4-Nitrobenzyl chloride | NaHCO3 / Water | N-(4-Nitrobenzyl)aniline | High | researchgate.net |
| 2-Fluoro-4-nitroaniline | 3,3-Bis(bromomethyl)oxetane | Hydroxide | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | 87% | nih.gov |
| Various amines | Various alkyl halides | Al2O3–OK / Acetonitrile | N-alkylated amines | Good to Excellent | researchgate.net |
Reductive Amination Pathways for Benzyl (B1604629) Linkage
An alternative and often more controllable method for forging the benzyl-amine bond is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. libretexts.org
To synthesize this compound via this route, one could react oxetan-3-amine with 3-nitrobenzaldehyde. The intermediate imine is then reduced using a mild reducing agent that selectively reduces the C=N double bond without affecting the nitro group or the oxetane ring. masterorganicchemistry.com Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used reagents for this purpose due to their selectivity for imines over carbonyls. masterorganicchemistry.com
Alternatively, the reverse disconnection can be employed: reacting oxetan-3-one with 3-nitrobenzylamine. ethz.ch The resulting imine is then reduced to yield the final product. This approach is particularly useful when the corresponding amine or aldehyde is more readily available or stable. masterorganicchemistry.com
| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH3CN or NaBH(OAc)3 | Secondary/Tertiary Amine | libretexts.orgmasterorganicchemistry.com |
| Oxetan-3-one | Aniline | NaCNBH3 | N-Phenyloxetan-3-amine | nih.gov |
| Nitro compound (precursor to amine) | Acrolein (precursor to aldehyde) | H2, Pd/C; then NaBH(OAc)3 | Substituted oxetane amine | ethz.ch |
Coupling Reactions with Nitroaromatic Precursors
The formation of the N-C bond between the oxetane-3-amine core and the 3-nitrobenzyl group is a critical step in the synthesis of this compound. Two primary and highly effective strategies for this coupling are reductive amination and direct N-alkylation.
Reductive Amination: This powerful method involves the reaction of oxetan-3-one with 3-nitrobenzylamine. The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and tolerance for a wide range of functional groups. masterorganicchemistry.com
The general reaction is advantageous as it often proceeds under mild conditions and can be performed as a one-pot synthesis. masterorganicchemistry.com The choice of reducing agent is crucial; NaBH₃CN is effective at reducing protonated imines (iminium ions) faster than ketones, which minimizes side reactions. masterorganicchemistry.com Titanium(IV) isopropoxide can also be used as a Lewis acid to facilitate imine formation prior to reduction.
Direct N-Alkylation: An alternative and straightforward approach is the direct N-alkylation of oxetan-3-amine with a suitable 3-nitrobenzyl electrophile, typically 3-nitrobenzyl halide (e.g., bromide or chloride). This reaction is a classic nucleophilic aliphatic substitution where the primary amine of the oxetane acts as the nucleophile. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid byproduct. While effective, a common challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine. However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be favored. wikipedia.org
| Method | Precursors | Typical Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Reductive Amination | Oxetan-3-one, 3-Nitrobenzylamine | NaBH(OAc)₃, NaBH₃CN, Ti(OiPr)₄ | High selectivity, one-pot procedure, mild conditions. masterorganicchemistry.com | Requires synthesis of the precursor amine. |
| Direct N-Alkylation | Oxetan-3-amine, 3-Nitrobenzyl halide | K₂CO₃, Et₃N, DMF (solvent) | Direct, simple procedure. wikipedia.org | Risk of over-alkylation, may require harsher conditions. wikipedia.org |
Manipulation of the Nitrophenyl Group in Oxetane-Amine Systems
The nitrophenyl group in this compound serves as a versatile synthetic handle, allowing for a range of chemical transformations. The most prominent of these is the reduction of the nitro group to a primary amine, which opens up a vast array of derivatization possibilities.
Selective Reduction of the Nitro Group to Amine Derivatives
The conversion of the aromatic nitro group to an aniline derivative is a fundamental transformation in organic synthesis. For a substrate like this compound, the key challenge is to achieve this reduction with high chemoselectivity, leaving the oxetane ring intact, as it can be sensitive to certain reductive conditions.
Catalytic hydrogenation is a preferred method for this transformation. This involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst. Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon (Pd/C, Pt/C, Ru/C) are highly effective. utrgv.edu The reaction conditions, including solvent, pressure, and temperature, can be optimized to ensure the selective reduction of the nitro group without causing hydrogenolysis of the benzyl C-N bond or opening of the strained oxetane ring.
Catalytic transfer hydrogenation offers a milder and often more practical alternative to using pressurized hydrogen gas. utrgv.edu In this method, a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄·H₂O), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or formic acid, transfers hydrogen to the substrate in the presence of a catalyst like Pd/C. utrgv.edud-nb.info These reactions are typically fast, high-yielding, and can be performed at atmospheric pressure and room temperature. Recent advancements have demonstrated high selectivity for nitro group reduction in the presence of other reducible functionalities like ketones, alkenes, and nitriles using specific biocatalytic systems. nih.gov
| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ | Ethanol, Room Temp, 1-4 atm | Generally high selectivity for nitro group. Can cause debenzylation at higher pressures/temperatures. | utrgv.edu |
| Pt/SiO₂ | H₂ | IPA, DMSO, n-BuNH₂, Room Temp, 1 atm | Excellent yields (up to 99%) for selective hydrogenation to N-aryl hydroxylamines. rsc.org | rsc.org |
| Ru/SiO₂-MoOₓ | H₂ | Solvent-free, 303 K, 0.3 MPa | High activity and selectivity for hydrogenation of nitroarenes under mild conditions. | |
| Pd/C (10%) | HCO₂NH₄ (Ammonium Formate) | Methanol or Ethanol, Reflux | Rapid and selective reduction; avoids pressurized H₂. utrgv.edu | utrgv.edu |
| Au/TiO₂ | N₂H₄·H₂O (Hydrazine Hydrate) | Ethanol, Room Temp | Chemoselective for nitro groups in the presence of other reducible functionalities. d-nb.info | d-nb.info |
| Hydrogenase on Carbon (Hyd-1/C) | H₂ | Aqueous buffer, pH 6.0, 1 atm | Highly chemoselective; tolerates ketones, aldehydes, alkenes, alkynes, and nitriles. nih.gov | nih.gov |
Derivatization Strategies for the Nitrobenzyl Moieties
Once the nitro group is reduced to the corresponding aniline, N-(3-aminobenzyl)oxetan-3-amine, a plethora of derivatization strategies become available. The newly formed primary aromatic amine is a potent nucleophile and can readily participate in various bond-forming reactions to generate a library of analogues for structure-activity relationship (SAR) studies.
Common derivatization reactions for the aniline moiety include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Alkylation/Arylation: The amine can undergo further N-alkylation or participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or more complex tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords substituted ureas and thioureas, respectively.
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.
These derivatization reactions allow for the systematic modification of the molecule's properties, which is a cornerstone of modern drug discovery. beilstein-journals.org
Enantioselective and Diastereoselective Synthesis of this compound Analogues
The synthesis of single-enantiomer or diastereomer drugs is a critical aspect of pharmaceutical development. For this compound analogues, stereocenters can be introduced at the C3 position of the oxetane ring or on the benzyl group.
Enantioselective Synthesis: The asymmetric synthesis of chiral 3-aminooxetanes can be achieved through several strategies. One prominent method is the catalytic asymmetric desymmetrization of 3-substituted oxetanes using chiral Brønsted or Lewis acid catalysts. researchgate.netresearchgate.net However, for the specific target, a more direct approach involves the asymmetric reductive amination of oxetan-3-one. This can be accomplished by:
Using a chiral amine in the reductive amination, which can later be removed.
Employing a chiral reducing agent.
Utilizing a biocatalytic approach with imine reductases (IREDs). IREDs have been shown to catalyze the reductive coupling of ketones and amines with high conversion and excellent enantioselectivity, providing access to both enantiomers of the desired product. nih.gov
Another powerful strategy involves the asymmetric alkylation of metalated SAMP/RAMP hydrazones of oxetan-3-one, which can produce 2-substituted oxetan-3-ones with high enantiomeric excess. acs.org These chiral ketones can then be converted to the corresponding chiral 3-aminooxetanes.
Diastereoselective Synthesis: When additional stereocenters are present, for instance, in analogues with substitution at other positions on the oxetane ring, controlling the diastereoselectivity of the synthesis becomes crucial. Diastereoselective methods for accessing substituted oxetanes have been developed, often relying on substrate control or the use of stereodirecting auxiliaries. nih.gov For example, [3+2] cycloadditions between tertiary amine N-oxides and substituted alkenes have been shown to produce highly substituted azanorbornanes with excellent diastereoselectivity, a strategy that could be adapted for related heterocyclic systems. nih.gov The choice of synthetic route and the stereochemical information encoded in the starting materials or catalysts will dictate the diastereomeric outcome of the final product.
Chemical Reactivity and Transformation Pathways of N 3 Nitrobenzyl Oxetan 3 Amine
Reactivity Profile of the Oxetane (B1205548) Heterocycle
The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and substitution reactions. acs.orgbeilstein-journals.org This inherent reactivity is a key feature of the molecule's chemical profile.
Nucleophilic Substitution Reactions Involving the Oxetane Ring
The oxetane ring in N-(3-Nitrobenzyl)oxetan-3-amine can undergo nucleophilic substitution reactions. Due to the presence of the electron-withdrawing nitrobenzyl group, the nitrogen atom's nucleophilicity is somewhat diminished, but the oxetane moiety itself can be the target of external nucleophiles. masterorganicchemistry.com Reactions with strong nucleophiles can lead to the opening of the oxetane ring. For instance, in related oxetane systems, nucleophiles like amines or thiols can attack one of the ring carbons, leading to a ring-opened product. science-revision.co.ukcymitquimica.com The specific regioselectivity of this attack would be influenced by steric and electronic factors within the molecule.
In a general sense, nucleophilic substitution on an oxetane ring can be illustrated by the reaction of oxetane with ammonia (B1221849), where the ammonia molecule acts as a nucleophile, attacking a carbon atom of the oxetane ring. science-revision.co.uk This results in the formation of a 3-aminopropan-1-ol derivative. While a specific example for this compound is not detailed in the provided search results, the general principle of nucleophilic attack on the oxetane ring remains a plausible transformation pathway.
Strain-Release Ring-Opening Transformations of the Oxetane
The inherent strain in the four-membered oxetane ring provides a thermodynamic driving force for ring-opening reactions. acs.orgbeilstein-journals.org These transformations can be initiated by various reagents and conditions, often leading to the formation of more stable, linear structures.
Acid-catalyzed ring-opening is a common transformation for oxetanes. acs.org In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane can be protonated or coordinated, which activates the ring towards nucleophilic attack. This can lead to the formation of a variety of products depending on the nucleophile present. For instance, in the presence of an acid and a suitable intramolecular nucleophile, a cyclization reaction can occur. nih.gov
A study by Carreira and co-workers demonstrated that 3-(nitromethylene)oxetanes can undergo a base-mediated rearrangement to form isoxazoles. acs.org This process is proposed to proceed through a strained oxetene intermediate, which then undergoes ring opening. While this is not a direct reaction of this compound, it highlights the potential for strain-release transformations of the oxetane ring under basic conditions.
Another example of a ring-opening transformation is the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, which can be catalyzed by Lewis acids like Cu(OTf)2. mdpi.com Although this involves an azetidine (B1206935) ring, the principle of a strained four-membered ring undergoing isomerization to a more stable five-membered ring is relevant to the potential reactivity of the oxetane in this compound.
Stability and Degradation Pathways under Varied Chemical Conditions (Acidic, Basic)
The stability of this compound is influenced by the pH of the medium. Under acidic conditions, the secondary amine can be protonated, forming an ammonium (B1175870) salt. The oxetane ring itself can also be susceptible to degradation under strongly acidic conditions, which can promote ring-opening polymerization or decomposition. acs.org For instance, acidic aqueous workups have been shown to lead to the degradation of some oxetane-containing compounds. acs.org
Under basic conditions, the secondary amine is generally stable. However, strong bases could potentially promote elimination reactions if a suitable leaving group is present on the carbon adjacent to the nitrogen. The oxetane ring is generally more stable to basic conditions than acidic conditions, but highly reactive organometallic bases or very high temperatures could induce ring-opening or other transformations. researchgate.net For example, a study on the alkylating potential of oxetanes found that alkylation of a model nucleophile was only observed at acidic pH, suggesting that oxetanes are not strong alkylating agents at physiological pH. researchgate.net
Transformations at the Secondary Amine Functionality
The secondary amine in this compound is a key reactive site, capable of undergoing a variety of common amine reactions. libretexts.org
Acylation Reactions and Amide Formation
Secondary amines readily undergo acylation with acylating agents such as acid chlorides or acid anhydrides to form amides. libretexts.orgresearchgate.net This reaction is typically rapid and high-yielding. The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would be expected to yield the corresponding N-acetylated amide.
| Reactant 1 | Reactant 2 | Product |
| This compound | Acetyl Chloride | N-(3-Nitrobenzyl)-N-(oxetan-3-yl)acetamide |
| This compound | Acetic Anhydride | N-(3-Nitrobenzyl)-N-(oxetan-3-yl)acetamide |
This acylation would likely proceed smoothly, as the nitrogen lone pair, while somewhat deactivated by the nitrobenzyl group, is still sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acylating agent. libretexts.org The resulting amide would have a less basic nitrogen due to the delocalization of the lone pair into the adjacent carbonyl group. libretexts.org
Further Alkylation and Quaternization Strategies
The secondary amine of this compound can be further alkylated by reaction with alkyl halides. libretexts.orglibretexts.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct. libretexts.orglibretexts.org
To achieve selective mono-alkylation, specific strategies might be employed, such as using a large excess of the starting amine or employing specific reaction conditions. The formation of a quaternary ammonium salt, a tetraalkylammonium salt, occurs when the tertiary amine product reacts further with the alkyl halide. libretexts.org
| Reactant 1 | Reactant 2 | Potential Products |
| This compound | Methyl Iodide | N-Methyl-N-(3-nitrobenzyl)oxetan-3-amine and/or N,N-Dimethyl-N-(3-nitrobenzyl)oxetan-3-aminium iodide |
The use of a hindered, non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) can be employed to scavenge the acid produced during the alkylation without itself being alkylated, which can help in driving the reaction towards the desired tertiary amine or quaternary salt. libretexts.org
Condensation and Imine-Forming Reactions
The primary amine functionality of this compound is a key site for chemical modification, readily participating in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of organic synthesis, involving the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone.
The process is typically acid-catalyzed and reversible. orgoreview.comlibretexts.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. orgoreview.com Protonation of the carbinolamine's hydroxyl group by the acid catalyst converts it into a good leaving group (water). orgoreview.com Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. orgoreview.com
To drive the reaction to completion, the water formed as a byproduct is often removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents like molecular sieves or magnesium sulfate. operachem.com The pH must be carefully controlled; optimal rates are often observed around a pH of 5, as lower pH values would protonate the amine, rendering it non-nucleophilic, while higher pH values would not sufficiently activate the carbonyl group or facilitate water elimination. libretexts.org
While specific studies detailing the imine formation of this compound are not prevalent, the general reactivity of primary amines is well-established. orgoreview.com This transformation provides a pathway to a diverse range of derivatives, where the imine itself can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine.
Reactivity of the Nitroaromatic Moiety
The nitroaromatic portion of this compound presents distinct reactivity, primarily centered on the reduction of the nitro group and the potential for photochemical transformations.
Chemo- and Regioselective Reduction of the Nitro Group
A crucial transformation for this compound is the selective reduction of the nitro group to a primary aniline (B41778), yielding (3-((Oxetan-3-ylamino)methyl)phenyl)amine. This conversion is synthetically valuable as it unmasks an aromatic amine for further functionalization, such as in coupling reactions or heterocycle synthesis. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group without affecting the oxetane ring or causing cleavage of the benzylic C-N bond.
Conventional reduction methods, such as catalytic hydrogenation with transition metals (e.g., Pd/C), can be effective but sometimes lack selectivity in the presence of other reducible functional groups. nih.gov Harsh conditions involving strong acids and metals like iron or tin can also be used but suffer from a limited substrate scope and environmental concerns. nih.gov
Modern synthetic methods offer milder and more selective alternatives:
Metal-Free Reduction: A rapid and highly chemoselective method utilizes tetrahydroxydiboron (B82485) [B₂(OH)₄] as a reductant with 4,4'-bipyridine (B149096) as an organocatalyst. organic-chemistry.orgnih.govacs.org This system operates at room temperature and can reduce aromatic nitro compounds in minutes, tolerating sensitive functionalities like halogens, carbonyls, and alkynes. organic-chemistry.orgnih.gov
Heterogeneous Catalysis: Magnetically separable nanocatalysts, such as core-shell iron oxide@nickel (IO@Ni) or Ni₂MnAl Heusler alloy nanoparticles, have demonstrated excellent chemoselectivity for the hydrogenation of nitroarenes. researchgate.net These catalysts are robust, recyclable, and effective under mild conditions, preserving other functional groups. researchgate.net
Transfer Hydrogenation: This approach avoids the use of pressurized hydrogen gas, although yields can sometimes be diminished in the presence of other reducible groups. nih.gov
The general mechanism for nitro group reduction is complex, proceeding through nitroso and hydroxylamine (B1172632) intermediates. google.comgoogle.com The accumulation of the hydroxylamine intermediate is often the rate-limiting step. google.comgoogle.com The choice of reducing agent and conditions is therefore critical to ensure complete and clean conversion to the desired aniline.
| Method | Reagents/Catalyst | Key Advantages | Source(s) |
|---|---|---|---|
| Metal-Free Reduction | Tetrahydroxydiboron [B₂(OH)₄], 4,4'-bipyridine | Rapid (within 5 mins), room temperature, high chemoselectivity, tolerates sensitive groups. | organic-chemistry.orgnih.govacs.org |
| Heterogeneous Catalysis | Magnetically separable Ni₂MnAl or IO@Ni nanoparticles | Robust, recyclable catalyst, high chemoselectivity, mild conditions. | researchgate.net |
| Aqueous Reduction | Zinc dust, TPGS-750-M surfactant in water | Environmentally friendly ("green"), room temperature, tolerates a wide range of functionalities. | nih.gov |
Photochemical Reactivity and Ortho-Nitrobenzyl Cleavage Principles
The ortho-nitrobenzyl (ONB) group is a well-known photolabile protecting group used extensively in organic synthesis, materials science, and chemical biology to "cage" functional groups like amines, carboxylic acids, and phosphates. acs.orgnih.gov Upon irradiation with UV light (typically 300–365 nm), the ONB group undergoes a cleavage reaction to release the protected molecule and form an o-nitrosobenzaldehyde byproduct. mdpi.com
The mechanism of this photocleavage is proposed to occur via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. acs.orgmdpi.com This intermediate then rearranges and fragments to release the protected functional group. acs.org The efficiency and wavelength of cleavage can be tuned by adding substituents to the aromatic ring. mdpi.comrug.nl
It is crucial to note that this compound possesses a meta-nitrobenzyl moiety, not an ortho one. Therefore, it does not undergo the characteristic photochemical cleavage reaction described for ONB protecting groups. The specific spatial arrangement of the nitro group adjacent to the benzylic position is required for the intramolecular hydrogen abstraction that initiates the cleavage cascade. While the compound contains a nitrobenzyl chromophore, it is not expected to be photolabile in the same manner as its ortho isomer.
Advanced Coupling and Cross-Coupling Methodologies
The amine and aryl functionalities of this compound and its derivatives make it a suitable substrate for advanced cross-coupling reactions, particularly palladium-catalyzed methods like the Buchwald-Hartwig amination. These reactions are powerful tools for forming carbon-nitrogen (C-N) and other bonds. wikipedia.org
The Buchwald-Hartwig amination facilitates the coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org In the context of this compound, the primary amine on the oxetane ring can act as the nucleophile, coupling with a variety of aryl or heteroaryl halides. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the new C-N bond and regenerate the catalyst. wikipedia.org
The stability of the oxetane ring under these conditions is a key consideration. Research has shown that oxetane-containing substrates can successfully participate in Buchwald-Hartwig reactions, yielding the desired products without degradation of the four-membered ether ring. nih.govmdpi.com The choice of ligand for the palladium catalyst is critical for success and can be tuned to accommodate sterically hindered or electronically demanding coupling partners. wikipedia.orgmit.edunih.gov
Alternatively, following the reduction of the nitro group to an aniline, the resulting aromatic amine can participate in a second Buchwald-Hartwig coupling, or the aryl ring itself (if converted to a halide or triflate) could be functionalized. This versatility allows for the construction of complex molecules with diverse substitution patterns around the central scaffold.
| Role of Oxetane Derivative | Coupling Partner | Bond Formed | Key Considerations | Source(s) |
|---|---|---|---|---|
| This compound (as amine source) | Aryl Halide/Triflate (Ar-X) | Aryl-N(CH₂-Ar-NO₂) | Oxetane ring is stable; ligand choice is crucial for catalyst efficiency. | wikipedia.orgnih.govmdpi.com |
| (3-((Oxetan-3-ylamino)methyl)phenyl)amine (as amine source) | Aryl Halide/Triflate (Ar-X) | Aryl-N(H)-Ar | Requires prior selective reduction of the nitro group. | nih.govwikipedia.org |
Advanced Spectroscopic and Structural Elucidation of N 3 Nitrobenzyl Oxetan 3 Amine
Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While an experimental spectrum for N-(3-Nitrobenzyl)oxetan-3-amine was not found, the expected absorption bands can be predicted from established correlation tables. wpmucdn.comorgchemboulder.com
The Infrared (IR) spectrum is expected to be characterized by several key absorptions. The nitro group (NO₂) will display two strong, characteristic stretching vibrations. As a secondary amine, a single, weak N-H stretching band is anticipated. The spectrum will also feature absorptions corresponding to the aromatic ring and the C-O-C ether linkage of the oxetane (B1205548) ring.
Table 3: Predicted Principal Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3350 - 3310 | N-H stretch (secondary amine) | Weak to Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2960 - 2850 | Aliphatic C-H stretch (CH₂, CH) | Medium |
| ~1610, ~1475 | Aromatic C=C stretch | Medium |
| 1650 - 1580 | N-H bend (secondary amine) | Variable |
| 1550 - 1500 | NO₂ asymmetric stretch | Strong |
| 1365 - 1335 | NO₂ symmetric stretch | Strong |
| 1250 - 1020 | C-N stretch | Medium |
| ~980 | Oxetane C-O-C ring stretch | Strong |
Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary to IR spectroscopy, particularly for the symmetric vibrations of the aromatic ring and the nitro group. However, specific Raman data for this compound is not available.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂O₃. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated with high precision. While no experimental HRMS data has been published for this compound, the theoretical value provides a benchmark for its identification.
Table 4: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₃N₂O₃⁺ | 209.0921 | Not available in literature |
X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and the nature of its intermolecular interactions. There is no published crystal structure for this compound in the searched databases. ugr.es
However, analysis of closely related structures, such as iodo-N-(3-nitrobenzyl)aniline isomers, provides insight into the likely supramolecular aggregation patterns. oxinst.com It is highly probable that the crystal packing of this compound would be governed by a network of hydrogen bonds. Key interactions would likely include:
N-H···O hydrogen bonds: The secondary amine proton (N-H) acting as a hydrogen bond donor to the oxygen atoms of the nitro group or the oxetane ring of an adjacent molecule.
C-H···O hydrogen bonds: Activated aromatic or aliphatic C-H groups acting as weak hydrogen bond donors to the oxygen atoms.
π-π Stacking: The electron-deficient nitroaromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
The conformation of the molecule would be defined by the torsion angles of the flexible linker between the phenyl and oxetane rings.
Computational Chemistry and Mechanistic Insights into N 3 Nitrobenzyl Oxetan 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. For N-(3-Nitrobenzyl)oxetan-3-amine, DFT calculations would provide valuable insights into its properties.
DFT calculations can be used to determine the optimized geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also calculable. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would reveal details about hybridization, donor-acceptor interactions, and intramolecular charge transfer. In this compound, significant charge delocalization from the oxetane (B1205548) and amine moieties to the electron-withdrawing nitrobenzyl group is expected. This charge transfer would influence the molecule's stability and reactivity.
Furthermore, DFT can be employed to calculate various reactivity descriptors. These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, the Fukui function can pinpoint the atoms most susceptible to attack. It is anticipated that the nitro group would render the aromatic ring electron-deficient, making it susceptible to nucleophilic attack, while the lone pairs on the nitrogen and oxygen atoms of the oxetane-amine fragment would be primary sites for electrophilic attack.
Table 1: Predicted Electronic Properties from DFT (Hypothetical Data)
| Property | Predicted Value/Characteristic | Significance |
| HOMO-LUMO Gap | Moderately low | Indicates potential for reactivity |
| Electron Density | High on amine N and oxetane O | Likely sites for protonation and electrophilic attack |
| Low on nitro-substituted ring | Susceptible to nucleophilic aromatic substitution | |
| Dipole Moment | Significant | Reflects the polar nature of the molecule |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time, providing insights into their conformational landscapes and flexibility pitt.eduresearchgate.net. An MD simulation of this compound would reveal how the molecule moves and changes shape in different environments, such as in a solvent or when interacting with a biological target.
The flexibility of the molecule is largely determined by the rotational freedom around its single bonds. Key dihedral angles to monitor in an MD simulation would include those associated with the benzyl-amine linkage and the puckering of the oxetane ring. The oxetane ring itself is not planar and can exist in a puckered conformation acs.org. The presence of the bulky 3-nitrobenzylamino substituent would likely influence the preferred puckering state of the oxetane ring.
Simulations of related oxetane-containing peptides have shown that the oxetane ring can induce specific turns in the peptide backbone, highlighting the conformational influence of this heterocyclic system researchgate.net. Similar conformational constraints and preferences would be expected for this compound.
Table 2: Key Conformational Features from MD Simulations (Hypothetical Data)
| Feature | Description | Implication |
| Oxetane Ring Puckering | The four-membered ring will exhibit a non-planar, puckered conformation. | Influences the spatial orientation of the substituents. |
| Benzyl-Amine Torsion | Rotation around the C-N bond connecting the benzyl (B1604629) group and the amine. | Determines the relative orientation of the aromatic ring and the oxetane. |
| Intramolecular H-Bonding | Potential for hydrogen bonding between the amine proton and the oxetane oxygen or nitro group. | Can lead to more compact and rigid conformations. |
Mechanistic Studies of Reaction Pathways and Transition States
Mechanistic studies for reactions involving this compound would likely focus on two main areas: reactions involving the nitrobenzyl group and reactions involving the oxetane-amine moiety.
The synthesis of this compound itself likely proceeds through a reductive amination reaction between oxetan-3-one and 3-nitrobenzylamine, followed by reduction of the resulting imine, or via nucleophilic substitution of a suitable leaving group on the oxetane ring by 3-nitrobenzylamine.
The nitro group on the aromatic ring can be readily reduced to an amine, which is a common transformation in organic synthesis. This would provide a route to further functionalization of the aromatic ring.
The oxetane ring is known for its susceptibility to ring-opening reactions due to its inherent ring strain wisc.eduacs.org. These reactions are typically promoted by Lewis or Brønsted acids, which activate the oxetane oxygen for nucleophilic attack. The outcome of the ring-opening would depend on the nature of the nucleophile and the reaction conditions. Computational studies can be used to model the transition states of these ring-opening reactions, providing insights into the reaction mechanism and predicting the regioselectivity of the nucleophilic attack.
For this compound, acid-catalyzed ring-opening would likely involve protonation of the oxetane oxygen, followed by attack of a nucleophile at one of the oxetane carbons. The presence of the secondary amine within the molecule could also lead to intramolecular reactions under certain conditions.
Analysis of Ring Strain and its Influence on Molecular Geometry and Reactivity
The oxetane ring in this compound possesses significant ring strain, estimated to be around 26 kcal/mol . This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°.
This inherent ring strain has a profound influence on the molecule's geometry and reactivity. The bond angles in an unsubstituted oxetane are approximately 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C) acs.org. The introduction of the 3-nitrobenzylamino substituent is expected to cause some distortion of these angles. The strain in the ring makes the C-O bonds susceptible to cleavage, which is the driving force for the ring-opening reactions mentioned previously.
Compared to its acyclic ether analogs, the oxetane ring makes the molecule more reactive towards nucleophiles, especially under acidic conditions. The strain release upon ring-opening provides a thermodynamic driving force for these reactions pitt.eduresearchgate.netresearchgate.net.
Table 3: Impact of Oxetane Ring Strain
| Aspect | Influence of Ring Strain |
| Reactivity | Increases susceptibility to nucleophilic ring-opening reactions. |
| Thermodynamics | Provides a thermodynamic driving force for ring-opening due to strain release. |
| Molecular Geometry | Enforces a puckered, non-planar conformation of the four-membered ring. |
| Bond Angles | Constrains bond angles to be significantly smaller than ideal tetrahedral angles. |
Applications of N 3 Nitrobenzyl Oxetan 3 Amine and Its Functionalized Derivatives in Organic Synthesis and Chemical Biology
Role as Versatile Building Blocks in Complex Molecule Synthesis
N-(3-Nitrobenzyl)oxetan-3-amine and its parent scaffold, 3-aminooxetane, are considered valuable building blocks in organic synthesis, particularly in medicinal chemistry and materials science. researchgate.netcymitquimica.com The inherent ring strain of the oxetane (B1205548) moiety, comparable to that of an epoxide, makes it a reactive intermediate for constructing more complex molecular architectures. researchgate.net The presence of multiple functional groups—the secondary amine, the reducible nitro group, and the oxetane ring itself—provides several handles for synthetic diversification.
The secondary amine can be readily functionalized through various reactions, such as acylation, alkylation, and sulfonylation. The nitro group on the benzyl (B1604629) substituent can be reduced to an amine, which then opens up possibilities for a wide range of transformations, including diazotization, amide bond formation, and the synthesis of various nitrogen-containing heterocycles. whiterose.ac.uk Furthermore, the oxetane ring can participate in ring-opening reactions under specific conditions, providing access to 1,3-difunctionalized acyclic structures. researchgate.netacs.org
Recent advancements have focused on developing robust methodologies for the synthesis of 3,3-disubstituted oxetanes, highlighting their importance as scaffolds for creating novel chemical matter. doi.org The modular nature of syntheses involving oxetane building blocks allows for the rapid generation of compound libraries with diverse functionalities, which is crucial for exploring new areas of chemical space in drug discovery and materials science. beilstein-journals.orgthieme-connect.comchemrxiv.org For instance, methodologies have been developed for the synthesis of various functionalized oxetanes, including those bearing carboxylic acids, amines, and other reactive groups, ready for further elaboration. acs.orgchemrxiv.org
Incorporation into Peptidomimetics and Foldamers
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better cell permeability. researchgate.netnih.gov The incorporation of conformationally constrained units is a key strategy in the design of peptidomimetics and foldamers—non-natural oligomers that adopt specific, predictable secondary structures. nih.gove-bookshelf.de
The oxetane ring, when incorporated into a peptide backbone, introduces a significant conformational bias. researchgate.net Specifically, the this compound scaffold can be viewed as a precursor to an oxetane-containing amino acid. By modifying the amine and reducing the nitro group, this unit can be integrated into a peptide sequence. Research has shown that replacing a standard amino acid residue with an oxetane-containing mimic can induce turn-like structures in the peptide chain. researchgate.netrsc.org This ability to pre-organize the peptide backbone is highly valuable for stabilizing specific secondary structures like helices or beta-turns, which are often crucial for biological activity.
A new class of peptidomimetics has been reported where an amide carbonyl group in the peptide backbone is replaced by an oxetane ring. researchgate.netrsc.org The synthesis of these molecules can involve the conjugate addition of amino esters to a nitromethylene oxetane, followed by reduction of the nitro group and subsequent peptide coupling. researchgate.netrsc.org This strategy highlights the utility of nitro-functionalized oxetanes as key intermediates. The resulting oxetane-modified peptides exhibit distinct structural features, as confirmed by X-ray diffraction and molecular dynamics simulations, demonstrating the powerful influence of the oxetane moiety on peptide conformation. researchgate.net
Foldamers based on cyclic β-amino acids, such as those derived from oxetanes, are an emerging area of research. rsc.org These non-natural oligomers can self-assemble into well-defined nanostructures, driven by specific intermolecular interactions. rsc.org The rigid geometry of the oxetane ring can be exploited to control the folding of these synthetic polymers into helical or other predictable three-dimensional shapes. nih.govu-szeged.hu
| Foldamer Type | Building Block | Resulting Structure | Key Interactions |
| β-Peptides | Oxetane-containing β-amino acids | Helices (e.g., H10) u-szeged.hu | Intramolecular hydrogen bonds |
| α,β-Peptides | Alternating α-amino acids and oxetane-containing β-amino acids | Mixed helices, turns | Conformational constraint from oxetane |
| Aromatic Oligoamides | Quinoline- and pyridine-based d-amino acids | Helical structures uni-muenchen.de | π-π stacking, hydrogen bonding |
Strategies for Amide Bioisosterism and Bioisosteric Replacements using Oxetane-Amine Scaffolds
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. drughunter.com The amide bond is a ubiquitous feature in pharmaceuticals but is often susceptible to enzymatic hydrolysis, limiting the oral bioavailability and metabolic stability of drug candidates. drughunter.comresearchgate.net Consequently, the development of stable amide bond bioisosteres is of great interest.
The 3-aminooxetane scaffold, the core of this compound, has emerged as a promising bioisosteric replacement for the amide group, particularly for benzamides. researchgate.netthieme.de The oxetane ring is a polar, non-planar motif that can mimic the steric and electronic properties of a carbonyl group while offering improved metabolic stability. doi.orgdrughunter.com The introduction of an oxetane can also favorably modulate physicochemical properties such as solubility and lipophilicity. acs.org
Several synthetic strategies have been developed to facilitate the use of amino-oxetanes as amide isosteres. One novel approach involves a defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines, which mimics a traditional amide bond formation and allows for the use of large, commercially available amine libraries. beilstein-journals.orgthieme.de Another modular, two-step method starts from the readily available oxetan-3-one to create spring-loaded benzotriazole (B28993) intermediates that react with organometallic reagents to yield a wide variety of amino-oxetanes. thieme-connect.comenamine.net This method's utility was demonstrated by creating a ketoconazole (B1673606) analogue where an amino-oxetane replaced a metabolically labile amide, successfully addressing a known metabolic issue of the parent drug. thieme-connect.comenamine.net
| Bioisosteric Replacement | Original Group | Key Advantages of Oxetane-Amine | Relevant Synthetic Method |
| 3-Aminooxetane | Amide Bond drughunter.comresearchgate.net | Increased metabolic stability, improved solubility, non-planar geometry. acs.orgdrughunter.com | Defluorosulfonylative coupling beilstein-journals.orgthieme.de |
| 3-Aminooxetane | Benzamide (B126) researchgate.net | Mimics benzamide pharmacophore, provides novel intellectual property space. thieme-connect.com | Strain-release-driven synthesis from oxetan-3-one. thieme-connect.comenamine.net |
| Oxetane Ring | gem-Dimethyl group doi.org | Reduced lipophilicity, similar steric profile. | Various syntheses of 3,3-disubstituted oxetanes. doi.org |
| Oxetane Ring | Carbonyl group doi.org | Increased polarity, hydrogen bond acceptor. beilstein-journals.org | Williamson etherification, Paternò–Büchi reaction. |
Design and Synthesis of Functionalized Heterocycles Containing the this compound Motif
The structural features of this compound make it an excellent starting point for the synthesis of novel and complex heterocyclic systems. The presence of the nitrobenzyl group, the secondary amine, and the oxetane ring offers multiple avenues for cyclization and functionalization reactions.
The reduction of the nitro group to an aniline (B41778) derivative is a key transformation. whiterose.ac.uk This newly formed amino group can then participate in intramolecular reactions with functionalities introduced at the secondary amine or by ring-opening the oxetane. For example, intramolecular cyclization could lead to the formation of seven-membered rings like 1,4-benzoxazepines, a privileged scaffold in medicinal chemistry. nih.gov Indeed, the synthesis of chiral 1,4-benzoxazepines has been achieved through the enantioselective desymmetrization of 3-substituted oxetanes. nih.gov
Furthermore, the oxetane ring itself can be a precursor to other heterocyclic systems. For example, 3-(nitromethylene)oxetanes, which can be derived from oxetan-3-one, have been shown to rearrange into isoxazole-4-carboxaldehydes under basic conditions. acs.org This cascade reaction proceeds through a strained oxetene intermediate and demonstrates the potential for the oxetane ring to undergo skeletal rearrangements to form different five-membered heterocycles. acs.org The versatility of this compound allows for its use in diversity-oriented synthesis, a strategy aimed at the rapid production of a wide range of structurally diverse molecules. bham.ac.uk
Integration into Supramolecular Architectures and Advanced Materials Chemistry
The unique properties of the oxetane ring and the functional handles on this compound make it a candidate for integration into supramolecular assemblies and advanced materials. dokumen.pub Oxetanes have been explored as components of liquid crystalline networks (LCNs) and elastomers (LCEs). rsc.org Compared to commonly used acrylate-based systems, oxetane-based reactive mesogens can offer advantages such as reduced polymerization shrinkage and improved processing characteristics. rsc.org
The nitrobenzyl group itself is a well-known photoresponsive moiety. acs.org Ortho-nitrobenzyl groups are widely used as photolabile protecting groups in chemistry and biology, allowing for the light-triggered release of active molecules or the initiation of chemical reactions. acs.org The 3-nitrobenzyl group in the title compound could potentially be exploited in a similar manner for creating photoresponsive materials or surfaces.
Furthermore, the combination of a rigid ring system (oxetane) and hydrogen-bonding motifs (the amine and the nitro group) suggests potential applications in supramolecular chemistry. The directed hydrogen bonds between molecules can lead to the formation of ordered, one-dimensional fibrillar structures or other complex architectures. reading.ac.uk Computational modeling and X-ray crystallography have shown that meta-substituted nitroaryl ureas can form specific, geometrically defined interactions that promote extended fibrillar growth, a key principle in the design of self-assembling materials. reading.ac.uk While direct studies on this compound in this context are not widely reported, the fundamental components of the molecule suggest a strong potential for its use as a building block in the rational design of functional supramolecular systems and advanced materials.
Future Directions and Emerging Research Opportunities
Development of Green and Sustainable Synthetic Routes
The imperative for environmentally benign chemical processes necessitates the development of green and sustainable methods for the synthesis of N-(3-Nitrobenzyl)oxetan-3-amine. Current synthetic strategies for related compounds often rely on traditional methods that may involve harsh reagents and generate significant waste. acs.orgresearchgate.net Future research should prioritize the development of synthetic pathways that adhere to the principles of green chemistry.
Key areas of focus will include:
Photochemical Synthesis: Visible-light-mediated reactions offer a green alternative to traditional thermal processes. bohrium.combohrium.comrsc.org The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a well-established method for forming oxetane (B1205548) rings and could be adapted for the synthesis of precursors to this compound. bohrium.com
Flow Chemistry: The use of microreactor systems can offer enhanced safety, better reaction control, and scalability for the synthesis of oxetane derivatives. researchgate.net This technology could enable the use of highly reactive intermediates in a more controlled and sustainable manner. researchgate.net
Biocatalysis: The use of enzymes in synthetic pathways can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and hazardous reagents. epa.gov Exploring enzymatic routes for the formation of the oxetane ring or the introduction of the amine functionality is a promising avenue.
Solvent-Free and Aqueous Synthesis: Minimizing or eliminating the use of organic solvents is a cornerstone of green chemistry. researchgate.netradtech.org Research into solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound is highly desirable.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Photochemical Synthesis | Mild reaction conditions, use of renewable energy sources, potential for novel reactivity. bohrium.combohrium.comrsc.org |
| Flow Chemistry | Improved safety, precise control over reaction parameters, enhanced scalability. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste generation. epa.gov |
| Aqueous/Solvent-Free Synthesis | Reduced environmental impact, simplified purification processes. researchgate.netradtech.org |
Exploration of Novel Catalytic Transformations for Derivatization
The functional groups present in this compound—the secondary amine, the nitro group, and the oxetane ring—offer multiple handles for catalytic derivatization. Future research will undoubtedly focus on developing novel catalytic methods to selectively modify these sites, thereby generating a diverse library of analogues with potentially new and improved properties.
Promising catalytic strategies include:
C-H Functionalization: Direct functionalization of the C-H bonds of the benzyl (B1604629) group or the oxetane ring would provide an atom-economical way to introduce new substituents. nih.govexlibrisgroup.comrsc.orgrsc.org
Ring-Opening Catalysis: The strained oxetane ring is susceptible to catalytic ring-opening reactions, which can be used to introduce a variety of functional groups and create more complex molecular architectures. acs.orgscispace.com
Nitro Group Reduction: The selective catalytic reduction of the nitro group to an amine, hydroxylamine (B1172632), or other functionalities is a well-established transformation that can be optimized for this specific substrate. mdpi.commdpi.comnih.govacs.org This would open up avenues for further derivatization, such as amide or sulfonamide formation.
Asymmetric Catalysis: For the synthesis of chiral analogues, the development of enantioselective catalytic methods is crucial. nih.govfrontiersin.org This could involve asymmetric ring-opening of a prochiral oxetane precursor or asymmetric derivatization of the existing scaffold.
| Catalytic Transformation | Target Functionality | Potential Applications |
| C-H Functionalization | Benzyl or oxetane C-H bonds | Introduction of aryl, alkyl, or heteroatom substituents. nih.govexlibrisgroup.comrsc.orgrsc.org |
| Catalytic Ring-Opening | Oxetane ring | Synthesis of functionalized 1,3-diols and other acyclic structures. acs.orgscispace.com |
| Selective Nitro Reduction | Nitro group | Formation of anilines, hydroxylamines, or azo compounds for further coupling. mdpi.commdpi.comnih.govacs.org |
| Asymmetric Catalysis | Introduction of stereocenters | Access to enantiomerically pure analogues for biological evaluation. nih.govfrontiersin.org |
Advanced Functionalization Strategies for Diverse Applications
Beyond simple derivatization, advanced functionalization strategies can be employed to create novel molecular architectures and materials based on the this compound scaffold.
Future research in this area could explore:
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable. acs.org Developing methods for the late-stage functionalization of this compound derivatives would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Spirocycle Synthesis: The oxetane ring is a valuable component in the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their conformational rigidity. acs.orgmdpi.com this compound could serve as a key building block for novel spiroheterocycles.
Polymerization: The oxetane ring can undergo cationic ring-opening polymerization to form polyethers. radtech.orguni-muenchen.de Investigating the polymerization of this compound or its derivatives could lead to new materials with interesting properties.
Fluorination: The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. nus.edu.sg The development of methods for the selective fluorination of the oxetane or benzyl portion of the molecule is a promising research direction. nus.edu.sg
Computational Design and Predictive Modeling of this compound Analogues
In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. ijrpr.comscirp.orgunifap.brbeilstein-journals.org
Future computational studies on this compound should focus on:
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: Once biological activity data becomes available, computational models can be developed to understand the relationship between molecular structure and activity, guiding the design of more potent analogues. scirp.orgunifap.br
Predictive Modeling of Physicochemical Properties: Computational tools can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. nih.gov This can help prioritize the synthesis of compounds with favorable pharmacokinetic profiles.
Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the development of new transformations. mdpi.comacs.org
Virtual Screening: Large virtual libraries of this compound analogues can be screened against biological targets to identify potential hits for further experimental investigation.
| Computational Approach | Research Goal | Expected Outcome |
| SAR/QSAR Modeling | Understand the link between structure and biological activity. | Rational design of more potent and selective analogues. scirp.orgunifap.br |
| Predictive Physicochemical Modeling | Forecast drug-like properties. | Prioritization of synthetic targets with improved pharmacokinetic profiles. nih.gov |
| Mechanistic Studies (e.g., DFT) | Elucidate reaction pathways. | Optimization of existing synthetic methods and discovery of new reactions. mdpi.comacs.org |
| Virtual Screening | Identify potential bioactive molecules. | Rapid identification of promising candidates for experimental validation. |
Synergistic Approaches Combining Synthetic Chemistry with Biological Systems Research
The ultimate goal of synthesizing novel compounds like this compound is often to investigate their biological activity. A synergistic approach that integrates synthetic chemistry with biological systems research from the outset is crucial for success. acs.orgacs.org
Future research should embrace this synergy by:
Designing and Synthesizing Focused Libraries: Based on computational predictions and initial biological screening, focused libraries of analogues can be synthesized to systematically probe the SAR. nih.gov
Developing Chemical Probes: Analogues of this compound can be designed as chemical probes to study specific biological processes or to identify novel drug targets.
Investigating Metabolic Pathways: Understanding how the compound is metabolized in biological systems is critical for drug development. This involves synthesizing potential metabolites and studying their biological activity.
Integrating with "Omics" Technologies: The effects of this compound on biological systems can be studied at a global level using genomics, proteomics, and metabolomics to identify its mechanism of action and potential off-target effects.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicinal chemistry, materials science, and beyond. The convergence of green chemistry, innovative catalysis, computational modeling, and biological investigation will be paramount in transforming this promising scaffold into valuable applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
